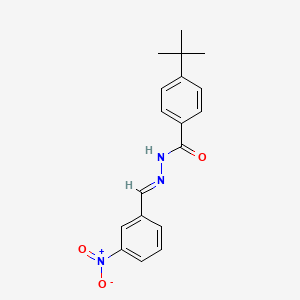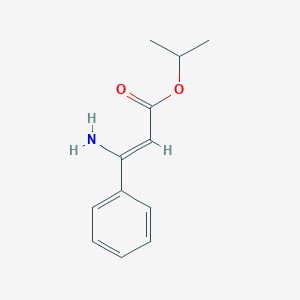
isopropyl 3-amino-3-phenylacrylate
Übersicht
Beschreibung
Isopropyl 3-amino-3-phenylacrylate is a complex organic compound. It contains an isopropyl group, an amino group, and a phenylacrylate group . The isopropyl group is a two-carbon alkyl substituent. The amino group consists of a nitrogen atom attached to two hydrogen atoms and is a basic functional group in organic chemistry. The phenylacrylate group is a combination of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and an acrylate group (a vinyl group attached to a carbonyl group) .
Molecular Structure Analysis
The molecular structure of isopropyl 3-amino-3-phenylacrylate would be determined by the arrangement of its constituent atoms and the bonds between them. It would have a central carbon atom bonded to an isopropyl group, an amino group, and a phenylacrylate group .Chemical Reactions Analysis
Isopropyl 3-amino-3-phenylacrylate, like other amines, would be expected to undergo reactions typical of amines, such as protonation, alkylation, acylation, and condensation with carbonyls . It could also participate in reactions involving the phenylacrylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of isopropyl 3-amino-3-phenylacrylate would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on isopropyl 3-amino-3-phenylacrylate could include further studies on its synthesis, properties, and potential applications. It could also be interesting to explore its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-3-amino-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOILBSPQNZTYHV-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C1=CC=CC=C1)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl (2Z)-3-amino-3-phenylprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




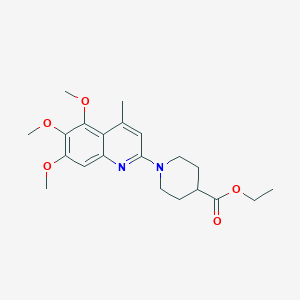
![N-[(4-morpholinylamino)carbonothioyl]-2-furamide](/img/structure/B3864082.png)
![(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3864088.png)
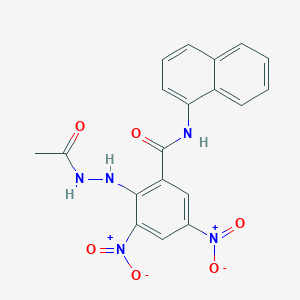


![N-[4-(cyclohexylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3864108.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3864123.png)


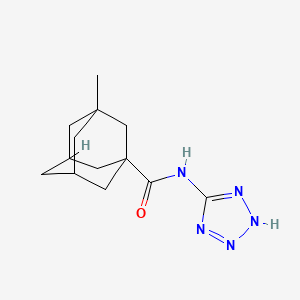
![N-(4-methoxyphenyl)-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3864162.png)
